molecular formula C35H44O12 B1258293 Segetanin A

Segetanin A

Cat. No.: B1258293
M. Wt: 656.7 g/mol
InChI Key: TUNAWLSSRDOJBO-LTKYAEDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Segetalin A is a cyclohexapeptide first synthesized in 2001 via solid-phase peptide synthesis and cyclization using diphenylphosphoryl azide (DPPA) as a coupling reagent . Its molecular formula is C₃₁H₄₃N₇O₆, with a molecular weight of 609.71642 g/mol and a CAS registry number 161875-97-4 . Structurally, it features a bicyclic framework with residues including L-glycine, L-alanine, and indole-containing side chains, contributing to its unique conformation and biological activity.

Properties

Molecular Formula

C35H44O12

Molecular Weight

656.7 g/mol

IUPAC Name

[(1R,2R,3R,4S,5S,7R,8R,9R,10S,14R)-1,2,8,16-tetraacetyloxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate

InChI

InChI=1S/C35H44O12/c1-17-14-34(42)25(26(17)46-29(41)22-12-10-9-11-13-22)28(43-18(2)36)35(47-21(5)39)15-23-24(16-32(6,7)27(23)40)33(8,30(34)44-19(3)37)31(35)45-20(4)38/h9-13,17,23-26,28,30-31,42H,14-16H2,1-8H3/t17-,23+,24-,25+,26-,28+,30+,31?,33+,34+,35+/m0/s1

InChI Key

TUNAWLSSRDOJBO-LTKYAEDGSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@@]4(C[C@@H]5[C@H](CC(C5=O)(C)C)[C@]([C@H]2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5C(CC(C5=O)(C)C)C(C2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)C)O

Synonyms

segetanin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Segetalin A belongs to the cyclohexapeptide family, sharing structural motifs with other cyclic peptides. Below is a comparative analysis with two synthetic analogues described in its foundational synthesis study and other cyclic peptides from literature.

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Cyclization Method Bioactivity Notes
Segetalin A C₃₁H₄₃N₇O₆ 609.71642 Bicyclic core, indole side chain DPPA-mediated cyclization Plant growth modulation
Analogue 1 Not disclosed ~600 (estimated) L-alanine substitution DPPA-mediated cyclization Reduced conformational stability
Analogue 2 Not disclosed ~610 (estimated) Modified indole moiety DPPA-mediated cyclization Enhanced solubility
Cyclosporin A C₆₂H₁₁₁N₁₁O₁₂ 1202.63 Macrocyclic, 11 residues Enzymatic cyclization Immunosuppressant
Gramicidin S C₆₀H₉₂N₁₂O₁₀ 1140.47 β-sheet structure, cationic charge Non-ribosomal synthesis Antimicrobial
Key Observations:

Cyclization Efficiency : Segetalin A’s cyclization using DPPA avoids isomerization, a critical advantage over traditional methods like thioester-mediated cyclization .

Bioactivity : While Segetalin A’s bioactivity is less characterized compared to clinical peptides (e.g., Cyclosporin A), its indole moiety suggests interactions with plant hormone pathways, analogous to auxin-like compounds .

Q & A

Q. How can computational docking studies be optimized to predict this compound’s molecular targets accurately?

  • Methodological Answer : Use AutoDock Vina or Schrödinger’s Glide with flexible ligand docking. Validate poses via molecular dynamics simulations (GROMACS/AMBER) assessing RMSD stability. Cross-reference with PharmMapper for off-target prediction. Experimental validation via surface plasmon resonance (SPR) confirms binding affinities (KD ≤10 μM considered significant) .

Q. Tables for Methodological Reference

Parameter Recommended Protocol Validation Criteria Source ID
Purity AnalysisHPLC-UV (C18 column, 70% MeOH in H₂O)≥95% peak area, RSD ≤2% across runs
Cytotoxicity AssayMTT (24–48 h exposure, IC₅₀ via four-parameter fitR² ≥0.98 for dose-response curves
Stereochemical AssignmentNOESY/ROESY (600 MHz, CDCl₃)Cross-peaks matching computed NMR shifts

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